molecular formula C20H23N3O5S2 B2731699 methyl 3-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)-4-methoxybenzoate CAS No. 2034347-76-5

methyl 3-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)-4-methoxybenzoate

Cat. No. B2731699
CAS RN: 2034347-76-5
M. Wt: 449.54
InChI Key: PEPFIYRFWTYKGT-UHFFFAOYSA-N
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Description

Methyl 3-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)-4-methoxybenzoate is a useful research compound. Its molecular formula is C20H23N3O5S2 and its molecular weight is 449.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques and Spectroscopic Characterization : Research on compounds with similar structures involves the synthesis and characterization using spectroscopic methods. For instance, Schiff bases containing triazole and pyrazole rings have been synthesized and characterized spectroscopically, highlighting the importance of these methods in understanding the chemical properties of such compounds (Pillai et al., 2019).

Biological Evaluation

  • Antioxidant and Enzyme Inhibitory Activities : Compounds structurally related to methyl 3-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)-4-methoxybenzoate have shown significant antioxidant and α-glucosidase inhibitory potentials. This is crucial for understanding their potential therapeutic applications (Pillai et al., 2019).

Chemical Properties and Reactivity

  • Molecular Dynamics and Reactive Properties : The reactive properties of such compounds can be investigated using a combination of density functional theory (DFT) calculations and molecular dynamics simulations. These methods provide insights into their chemical behavior and potential applications in various fields (Pillai et al., 2019).

Structural Analysis

  • X-Ray Crystallography for Structure Elucidation : X-ray crystallography plays a pivotal role in determining the precise structural configurations of complex organic compounds. This technique has been used for compounds similar to this compound, providing detailed insights into their molecular architecture (Chan et al., 1977).

Electrophysiology Studies

  • Polarographic Studies : The reduction behavior of pyrazole derivatives has been studied using polarography, which is essential for understanding the electrochemical properties of these compounds. This information is valuable for applications in materials science and electrochemistry (Seth et al., 1981).

properties

IUPAC Name

methyl 3-[[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]sulfamoyl]-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S2/c1-13-9-14(2)23(22-13)17(16-7-8-29-12-16)11-21-30(25,26)19-10-15(20(24)28-4)5-6-18(19)27-3/h5-10,12,17,21H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPFIYRFWTYKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)OC)OC)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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